molecular formula C12H12N2O2 B11891400 3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one

3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one

Katalognummer: B11891400
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: NOSDMLGMOJOUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methoxy group at the 3-position and a fused pyrroloquinoxaline ring system, making it an interesting subject for chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl pyridine-2-carboxylic acid methyl ester with various amines, followed by cyclization to form the desired pyrroloquinoxaline structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the methoxy group, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural analogs being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one is unique due to its specific methoxy substitution and fused ring structure

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

3-methoxy-5,7-dihydro-1H-pyrrolo[1,2-a]quinoxalin-6-one

InChI

InChI=1S/C12H12N2O2/c1-16-11-5-6-14-8-3-2-4-10(15)12(8)13-7-9(11)14/h2-3,5,7,13H,4,6H2,1H3

InChI-Schlüssel

NOSDMLGMOJOUNX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CCN2C1=CNC3=C2C=CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.